molecular formula C20H24O10 B1681395 Salicortin CAS No. 29836-41-7

Salicortin

Cat. No.: B1681395
CAS No.: 29836-41-7
M. Wt: 424.4 g/mol
InChI Key: CZDNLUMNELLDDD-QZFWYPLZSA-N
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Mechanism of Action

Target of Action

Salicortin, a phenolic glycoside, is known to target several biological pathways. It has been reported to significantly inhibit inducible nitric oxide synthase (iNOS) expression and nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages and microglia . It also targets adipocyte differentiation in 3T3-L1 cells .

Mode of Action

This compound interacts with its targets by suppressing the expression of lipogenic and adipogenic transcription factors, including FASN, FABP4, C/EBPα, C/EBPβ, and PPARγ . This interaction results in the inhibition of adipocyte differentiation and lipid accumulation .

Biochemical Pathways

This compound affects the biochemical pathways related to lipid metabolism and adipocyte differentiation . It suppresses adipocyte differentiation by reducing the mRNA and protein levels of lipogenic and adipogenic factors . In addition, it has been suggested that the biosynthetic pathway leading to the salicinoid family of phenolic glycosides runs in parallel to a “benzyl”-based pathway to arbusculoidin .

Pharmacokinetics

They are then distributed in various body compartments, including the synovial cavity, central nervous system, and saliva . The serum half-life of salicylates is dose-dependent .

Result of Action

The primary result of this compound’s action is the significant inhibition of adipocyte differentiation in 3T3-L1 cells . It exhibits a strong inhibitory effect on lipid accumulation . Furthermore, it inhibits the expression of lipogenic and adipogenic transcription factors, without inducing cytotoxicity .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the metabolism of salicortinoids in the Notodontidae family of Lepidopteran specialist herbivores is influenced by the host plant’s defense compounds . The transformation of salicortinoids into quinic acid-salicylate conjugates represents an important adaptation of these herbivores to their Salicaceae host species .

Preparation Methods

Synthetic Routes and Reaction Conditions: Salicortin is synthesized from phenylalanine via the shikimate pathway . The process involves several enzymatic steps, including the action of phenylalanine ammonia-lyase, which converts phenylalanine to cinnamic acid. Subsequent reactions lead to the formation of salicyl alcohol, which is then glycosylated to form this compound .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from plant sources, particularly from the bark of willow trees (Salix spp.) . The extraction process includes grinding the plant material, followed by solvent extraction using ethanol or methanol. The extract is then purified using chromatographic techniques to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: Salicortin undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reductive agents such as sodium borohydride are used.

    Hydrolysis: Acidic or enzymatic hydrolysis conditions are employed.

Major Products:

Properties

IUPAC Name

[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 1-hydroxy-6-oxocyclohex-2-ene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O10/c21-9-13-15(23)16(24)17(25)18(30-13)29-12-6-2-1-5-11(12)10-28-19(26)20(27)8-4-3-7-14(20)22/h1-2,4-6,8,13,15-18,21,23-25,27H,3,7,9-10H2/t13-,15-,16+,17-,18-,20?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZDNLUMNELLDDD-QZFWYPLZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C(C=C1)(C(=O)OCC2=CC=CC=C2OC3C(C(C(C(O3)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)C(C=C1)(C(=O)OCC2=CC=CC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70952264
Record name [2-(Hexopyranosyloxy)phenyl]methyl 1-hydroxy-6-oxocyclohex-2-ene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70952264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29836-41-7
Record name Salicortin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029836417
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [2-(Hexopyranosyloxy)phenyl]methyl 1-hydroxy-6-oxocyclohex-2-ene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70952264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SALICORTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YI29948E0Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action attributed to salicortin?

A1: While this compound itself may possess some inherent biological activity, much of its efficacy is attributed to its degradation product, catechol. [, , ] Catechol has been shown to exhibit anti-inflammatory properties, primarily by inhibiting the NF-κB and JNK signaling pathways. [, ]

Q2: How does catechol, a metabolite of this compound, exert its anti-inflammatory effects?

A2: Catechol acts by suppressing the expression of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). It achieves this by inhibiting key signaling cascades involved in inflammation, namely the NF-κB and JNK pathways. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C20H22O8 and a molecular weight of 390.38 g/mol.

Q4: How is the structure of this compound elucidated?

A4: The structure of this compound has been determined using various spectroscopic techniques, primarily nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These techniques provide detailed information about the connectivity and arrangement of atoms within the molecule. [, , ]

Q5: What is the stereochemistry of the hydroxycyclohexenonoyl (HCH) moiety in this compound?

A5: The HCH moiety in this compound possesses an (S) configuration. This was confirmed by comparing spectroscopic data of this compound with idescarpin, a structurally related compound with a known absolute configuration. []

Q6: Is this compound stable under standard laboratory conditions?

A6: this compound can degrade under certain conditions. For instance, in cell-based assays using human microvascular endothelial cells, this compound was found to degrade significantly within 24 hours, producing catechol as a major metabolite. []

Q7: Does the stability of this compound vary depending on the pH of the solution?

A7: Yes, the stability of this compound and other salicortinoids can be influenced by pH. In a study investigating the metabolic conversion of salicortinoids, it was observed that these compounds degrade over time, and the rate of degradation is influenced by pH. []

Q8: Does this compound act as an enzyme inhibitor?

A8: Yes, this compound has been identified as a mechanism-based inactivator of β-glucosidase from Agrobacterium faecalis. This inactivation involves the formation of a reactive quinone methide intermediate from this compound while bound to the enzyme, leading to enzyme modification. []

Q9: How does the acylation pattern of this compound affect its biological activity?

A9: Studies on various this compound derivatives suggest that the acylation pattern can significantly impact biological activity. For example, in a study on the anti-adipogenic effects of this compound derivatives, 2′,6′-O-acetylthis compound showed the most potent inhibitory activity on adipocyte differentiation compared to other acetylated derivatives. [] Additionally, in insect feeding trials, the presence of both a cyclohexenone saligenin ester and a benzoyl ester in tremulacin led to synergistic negative effects on larval survival and growth, suggesting the importance of both structural motifs for activity. []

Q10: What challenges are associated with formulating this compound for pharmaceutical applications?

A10: One challenge is the potential instability of this compound, particularly its susceptibility to degradation into catechol. [] Formulating stable dosage forms while preserving the desired pharmacological activity requires careful consideration of factors such as pH, excipients, and storage conditions. []

Q11: What is the primary route of metabolism for this compound in humans?

A11: After oral administration of a willow bark extract containing this compound, catechol was detected in the serum of healthy volunteers, predominantly in its sulfated form. This suggests that this compound undergoes metabolic conversion to catechol, followed by phase II metabolism, primarily sulfation. []

Q12: What cell lines have been used to study the anti-adipogenic effects of this compound and its derivatives?

A12: The 3T3-L1 cell line, a well-established model for studying adipocyte differentiation and function, has been widely employed to investigate the anti-adipogenic activity of this compound and its derivatives. [, , ]

Q13: Have animal models been used to evaluate the effects of this compound on obesity and related metabolic parameters?

A13: Yes, studies using diet-induced obese mice have shown that both Populus balsamifera extract, rich in this compound, and pure this compound can reduce body weight, fat pad mass, and improve glucose tolerance and insulin sensitivity. [, ]

Q14: Are there any known toxicological concerns associated with this compound?

A14: While generally considered safe when consumed as part of willow bark extracts, further research is needed to fully elucidate the potential toxicity of isolated this compound, particularly at high doses or with long-term use. []

Q15: What analytical techniques are commonly employed to quantify this compound and related compounds in plant extracts and biological samples?

A15: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as diode-array detection (DAD) and mass spectrometry (MS), is widely used for the analysis of this compound and other phenolic glycosides. These techniques provide sensitive and specific quantification of these compounds in complex matrices. [, , , ]

Q16: Does the production or use of this compound-containing plant extracts pose any environmental concerns?

A16: The environmental impact of this compound production and use is an area that requires further investigation. Sustainable harvesting practices and responsible waste management strategies are crucial for minimizing any potential negative effects on the environment. [, ]

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